5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
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Overview
Description
The compound (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The bis(prop-2-enoxycarbonylamino) group is introduced through a reaction with prop-2-enyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxycarbonyl groups.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, leading to its removal.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its unique protecting groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its ability to form stable complexes with amino acids makes it a useful tool in structural biology.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The fluorenylmethoxycarbonyl group, in particular, has shown promise in drug delivery systems due to its stability and biocompatibility.
Industry
In the industrial sector, this compound is used in the production of high-purity peptides for research and pharmaceutical applications. Its robust synthesis and stability make it an ideal candidate for large-scale production.
Mechanism of Action
The mechanism of action of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during peptide synthesis. The bis(prop-2-enoxycarbonylamino) group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-[bis(tert-butoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- (2S)-5-[bis(benzyloxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Uniqueness
The uniqueness of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid lies in its combination of protecting groups, which provide both stability and reactivity. This makes it particularly useful in complex synthetic pathways where selective reactions are required.
Properties
Molecular Formula |
C29H32N4O8 |
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Molecular Weight |
564.6 g/mol |
IUPAC Name |
5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38) |
InChI Key |
RSPFZCDVPTYBLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Origin of Product |
United States |
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